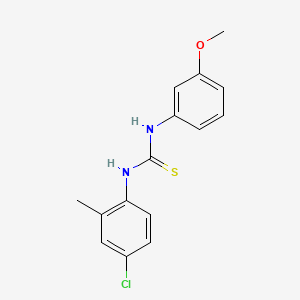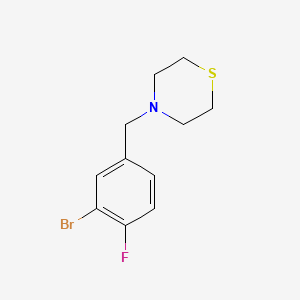![molecular formula C18H19NO B5800987 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a chemical compound that belongs to the tetrahydroquinoline family. MATQ has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline exerts its therapeutic effects by modulating various cellular pathways. For example, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in tissue remodeling and cancer metastasis. Additionally, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is that it is not water-soluble, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One potential direction is to investigate the use of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in combination with other drugs for the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in animal models and humans. Additionally, the development of novel synthetic methods for 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline and its derivatives could lead to the discovery of new therapeutic agents.
Synthesemethoden
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a one-pot, three-component reaction of 4-methylacetophenone, aniline, and cyclohexanone. The reaction is carried out under reflux in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is around 80%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-8-10-15(11-9-14)13-18(20)19-12-4-6-16-5-2-3-7-17(16)19/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLUIWVUNNLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(p-tolyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)




![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)
![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)